A Technical Guide to Monomethyl Auristatin E Intermediate-9: Synthesis, Characterization, and Role in ADC Payload Construction
A Technical Guide to Monomethyl Auristatin E Intermediate-9: Synthesis, Characterization, and Role in ADC Payload Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE), a potent antimitotic agent, is a critical component of several clinically approved antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step synthesis involving numerous intermediates. This technical guide provides an in-depth examination of a key building block, Monomethyl auristatin E intermediate-9, chemically identified as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. This document details its chemical properties, its strategic position within the overall MMAE synthesis pathway, and the experimental protocols for the synthesis of its core precursor. All quantitative data are presented in tabular format for clarity, and the synthesis pathway is visualized using a Graphviz diagram.
Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a highly potent microtubule inhibitor, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has found immense value as a payload in ADCs.[2][3] The synthesis of MMAE is a complex process that involves the sequential coupling of several amino acid and peptide fragments. The use of well-defined intermediates is crucial for ensuring the stereochemical integrity and purity of the final product.
Monomethyl auristatin E intermediate-9 (CAS No. 120205-58-5) is a pivotal precursor in the construction of the MMAE peptide backbone.[2][4] It represents the protected form of the dolaisoleucine (Dil) residue, a unique β-methoxy-γ-amino acid that is a constituent of the natural dolastatin 10.[4] The tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups in intermediate-9 allow for controlled peptide couplings in subsequent synthetic steps.
Chemical Properties and Characterization of Intermediate-9
Monomethyl auristatin E intermediate-9 is chemically named tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. Its structural and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 120205-58-5 |
| Molecular Formula | C₂₂H₃₅NO₅ |
| Molecular Weight | 393.52 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity | ≥98% (commercially available) |
Table 1: Physicochemical Properties of Monomethyl Auristatin E Intermediate-9.
The deprotected hydrochloride salt of the amine, (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS No. 120205-48-3), is also known as Monomethyl auristatin E intermediate-1 and serves as the direct precursor for subsequent peptide coupling reactions in the synthesis of MMAE.
Synthesis Pathway of Monomethyl Auristatin E (MMAE)
The synthesis of MMAE is a convergent process where different peptide fragments are synthesized separately and then coupled together. Intermediate-9 (or its deprotected form, intermediate-1) constitutes the C-terminal portion of the dolaisoleucine-dolaproine (Dil-Dap) fragment. The following diagram illustrates the key steps in the synthesis of MMAE, highlighting the role of intermediate-9.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the core dolaisoleucine structure, which is the foundation of intermediate-9. These protocols are based on the methods described by Pettit et al. for the synthesis of dolaisoleuine tert-butyl ester.[4]
Synthesis of N-(Benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal (Precursor to Aldol Reaction)
-
To a solution of N-Cbz-N-methyl-(S,S)-isoleucine in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine.
-
Slowly add isobutyl chloroformate and stir the reaction mixture for 15 minutes.
-
Filter the resulting N-methylmorpholine hydrochloride salt and wash with cold, anhydrous THF.
-
Reduce the filtrate at -78 °C by the slow addition of a solution of lithium tri-tert-butoxyaluminohydride in anhydrous THF.
-
After stirring for 30 minutes, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Aldol Condensation and Stereoselective Reduction to form the Dolaisoleucine Precursor
-
To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, slowly add tert-butyl acetate.
-
After stirring for 30 minutes, add a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude aldol adduct is then subjected to stereoselective reduction. For example, using a chelating agent and a reducing agent like sodium borohydride to favor the desired stereoisomer.
O-methylation to yield MMAE Intermediate-9
-
To a solution of the purified aldol adduct in anhydrous THF at 0 °C, add a strong base such as sodium hydride.
-
After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Monomethyl auristatin E intermediate-9.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps leading to the dolaisoleucine core structure. Actual yields may vary depending on reaction scale and specific conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Aldehyde Formation | N-Cbz-N-methyl-(S,S)-isoleucine | N-Cbz-N-methyl-(S,S)-isoleucinal | ~85-95 |
| Aldol Condensation | N-Cbz-N-methyl-(S,S)-isoleucinal | Aldol Adduct | ~60-70 |
| O-methylation | Aldol Adduct | MMAE Intermediate-9 | ~80-90 |
Table 2: Representative Yields for the Synthesis of the Dolaisoleucine Core.
Conclusion
Monomethyl auristatin E intermediate-9 is a critical, structurally complex building block in the total synthesis of the potent ADC payload, MMAE. Its synthesis requires careful stereocontrol to establish the correct configuration of the dolaisoleucine residue. The protocols and pathway described herein provide a foundational understanding for researchers and professionals involved in the development and manufacturing of auristatin-based ADCs. A thorough understanding of the synthesis and properties of such intermediates is paramount for the efficient and scalable production of these life-saving cancer therapeutics.
References
- 1. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
